molecular formula C9H11NO2 B13743419 Propionic acid-[3]pyridylmethyl ester

Propionic acid-[3]pyridylmethyl ester

Cat. No.: B13743419
M. Wt: 165.19 g/mol
InChI Key: MIBYGAYSSRVCOW-UHFFFAOYSA-N
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Description

Propionic acid-[3]pyridylmethyl ester (IUPAC: methyl 3-pyridylmethyl propionate) is an ester derivative of propionic acid where the hydroxyl group is replaced by a 3-pyridylmethoxy moiety. This compound combines the carboxylic acid functionality of propionic acid with the aromatic nitrogen-containing pyridine ring, which confers unique physicochemical and biological properties. Its synthesis typically involves esterification of 3-pyridylmethanol with propionic acid under acidic or enzymatic catalysis, though specific protocols for analogs suggest bromination or nucleophilic substitution as viable routes (e.g., bromomethyl pyridinyl esters in ).

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

pyridin-3-ylmethyl propanoate

InChI

InChI=1S/C9H11NO2/c1-2-9(11)12-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3

InChI Key

MIBYGAYSSRVCOW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionic acid-3pyridylmethyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating propionic acid with 3-pyridylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of propionic acid-3pyridylmethyl ester follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the ester product .

Chemical Reactions Analysis

Types of Reactions

Propionic acid-3pyridylmethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propionic acid and 3-pyridylmethanol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

    Hydrolysis: Propionic acid and 3-pyridylmethanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of propionic acid, including propionic acid- pyridylmethyl ester, exhibit several biological activities:

  • Antimicrobial Properties : The compound shows potential against various microbial strains, making it useful in pharmaceutical formulations.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation, which is beneficial in treating inflammatory diseases.
  • Anticancer Potential : The presence of the pyridine ring may enhance its interaction with biological targets relevant to cancer treatment.

Applications in Pharmaceuticals

Propionic acid- pyridylmethyl ester has notable applications in drug development:

  • Drug Intermediates : It serves as an intermediate in synthesizing more complex pharmaceutical compounds.
  • Enzyme Inhibition : Compounds containing pyridine moieties have been reported to inhibit specific enzymes, which can be pivotal in designing drugs targeting metabolic pathways.

Cosmetic Formulations

The compound's unique properties make it suitable for use in cosmetic formulations:

  • Stabilizer and Preservative : Its antimicrobial properties allow it to be used as a preservative in creams and lotions.
  • Active Ingredient : It can be incorporated into skin care products for its potential anti-inflammatory effects .

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that propionic acid derivatives could inhibit the growth of certain bacteria at low concentrations, suggesting its utility as a preservative in food and pharmaceuticals .
  • Anti-inflammatory Research : Experimental results indicated that compounds similar to propionic acid- pyridylmethyl ester significantly reduced inflammation markers in vitro, highlighting their potential for therapeutic applications .
  • Cosmetic Formulation Development : Research into topical formulations incorporating this compound showed improved stability and efficacy compared to traditional formulations, confirming its role as a valuable ingredient in skin care products .

Mechanism of Action

The mechanism of action of propionic acid-3pyridylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propionic acid and 3-pyridylmethanol, which may exert biological effects. Propionic acid can act as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes . The ester itself may also interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physical properties of propionic acid-[3]pyridylmethyl ester with related esters:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Aqueous Solubility (mg/L) Key Functional Groups
This compound C10H11NO2 193.20* ~290–310 (predicted) <500 (estimated) Pyridylmethyl, ester
Methyl cinnamate () C10H10O2 162.18 261–263 1,540 (reported) Phenylpropenoate, ester
2-Propynoic acid, 3-(3-pyridinyl)-, 1,1-dimethylethyl ester () C12H13NO2 203.24 305.8 (predicted) <100 (estimated) Pyridinyl, propynoate, tert-butyl ester
Propionic acid N-propyl ester () C6H12O2 116.16 122–124 865 (reported) Aliphatic ester
Butyl 3-(4-hydroxyphenyl)propanoate () C13H18O3 222.28 ~300 (predicted) 320 (reported) Phenolic hydroxyl, ester

*Calculated based on analogous structures.

Key Observations :

  • The pyridylmethyl group in the target compound increases molecular weight and polarity compared to aliphatic esters (e.g., N-propyl ester).
  • Boiling points are higher than aliphatic esters due to aromatic stabilization but lower than tert-butyl derivatives ().
  • Aqueous solubility is likely lower than methyl cinnamate due to the pyridine ring’s hydrophobic character.

Industrial and Agricultural Relevance

  • Herbicidal Activity: Phenoxypropionic acid esters () demonstrate that ester substituents critically influence herbicidal potency. The pyridylmethyl group may enhance leaf permeability or target-site binding.
  • Feed Additives: Unlike trichloroethyl amino acid esters (), pyridylmethyl esters are unlikely to modulate rumen volatile fatty acids but may serve as nutrient protectants.

Biological Activity

Propionic acid- pyridylmethyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores various aspects of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Propionic acid- pyridylmethyl ester belongs to a class of compounds known as esters, which are formed from the reaction of carboxylic acids and alcohols. The presence of the pyridyl group is significant as it can influence the compound's biological properties. The chemical structure can be represented as follows:

C1H1O2+C5H4NC6H7NO2\text{C}_1\text{H}_1\text{O}_2+\text{C}_5\text{H}_4\text{N}\rightarrow \text{C}_6\text{H}_7\text{NO}_2

Acaricidal Activity

One of the notable biological activities of propionic acid derivatives, including propionic acid- pyridylmethyl ester, is their acaricidal potential. A study focused on a series of 3-arylpropionate derivatives demonstrated significant acaricidal activity against Psoroptes cuniculi, a common mange mite. The results indicated that variations in the ester group significantly influenced biological activity, suggesting that structural modifications could enhance efficacy .

Table 1: Acaricidal Activity of Propionic Acid Derivatives

CompoundLC50 (mg/ml)Activity Level
Ethyl 3-phenylpropanoate0.5High
Propionic acid- pyridylmethyl esterTBDTBD
Ethyl cinnamate1.0Moderate

Antimicrobial Properties

Research indicates that propionic acid and its derivatives exhibit antimicrobial properties. Specifically, propionic acid has been shown to possess antibacterial activity against various foodborne pathogens. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial activity of propionic acid derivatives, it was found that these compounds were particularly effective against Gram-negative bacteria compared to Gram-positive strains. The minimal inhibitory concentration (MIC) for several derivatives was established, demonstrating their potential utility in food preservation and safety.

Structure-Activity Relationship (SAR)

The SAR studies conducted on propionic acid esters reveal critical insights into how structural changes impact biological activity. For instance, modifications in the alkyl chain length or the electronic properties of substituents on the pyridine ring can significantly alter the compound's efficacy as an acaricide or antimicrobial agent .

Key Findings:

  • Ester Group Importance: The ester moiety is crucial for biological activity; compounds lacking this functional group showed reduced efficacy.
  • Steric Hindrance: Increased steric hindrance in the alkyl chain correlated with decreased activity, suggesting that optimal chain length is necessary for effective interaction with biological targets.

Therapeutic Applications

Given its biological activities, propionic acid- pyridylmethyl ester holds promise for various therapeutic applications:

  • Agricultural Use: Its acaricidal properties make it a candidate for developing new pesticides.
  • Pharmaceutical Development: Its antimicrobial activity suggests potential as an additive in food preservation or as a therapeutic agent against infections.

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